molecular formula C27H29NO3 B1682371 Zamifenacin CAS No. 127308-82-1

Zamifenacin

Cat. No. B1682371
M. Wt: 415.5 g/mol
InChI Key: BDNFQGRSKSQXRI-XMMPIXPASA-N
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Description

Zamifenacin, also known as UK-76654, is a potent gut-selective muscarinic M3 receptor antagonist . It has been studied in patients with irritable bowel syndrome (IBS) . Zamifenacin significantly reduces colonic motility in irritable bowel syndrome .


Molecular Structure Analysis

Zamifenacin has a molecular formula of C27H29NO3 . Its molecular weight is 415.524 Da . The InChIKey of Zamifenacin is BDNFQGRSKSQXRI-XMMPIXPASA-N .


Chemical Reactions Analysis

The detailed chemical reactions involving Zamifenacin are not available in the retrieved sources .


Physical And Chemical Properties Analysis

Zamifenacin has a density of 1.2±0.1 g/cm3, a boiling point of 532.5±50.0 °C at 760 mmHg, and a flash point of 145.6±27.3 °C . It has a molar refractivity of 122.8±0.4 cm3 .

Scientific Research Applications

Muscarinic M3 Receptor Antagonism

Zamifenacin is identified as a potent muscarinic M3 receptor antagonist, showing significant potential for treating disorders related to altered smooth muscle contractility or tone, such as irritable bowel syndrome (IBS), chronic obstructive airways disease (COAD), and urinary incontinence. Its selectivity over M2 receptors in the atria and M1/M4 receptors in the rabbit vas deferens highlights its targeted action. In animal studies, Zamifenacin effectively inhibited gut motility without cardiovascular effects and demonstrated minimal anticholinergic side effects in humans (Wallis, 1995).

Interaction at Muscarinic Receptors

Further research characterizes Zamifenacin's interaction with muscarinic receptor subtypes through radioligand binding and functional techniques. It acted as a competitive antagonist across various subtypes, displaying selectivity for muscarinic M3 receptors in specific preparations over M2 receptors. This specificity is relevant for therapeutic applications targeting M3 receptor-mediated physiological processes (Watson, Reddy, Stefanich, & Eglen, 1995).

Antispasmodic Effect Assessment

In a study evaluating its use as an adjuvant in barium enema examinations, Zamifenacin, a muscarinic receptor antagonist, was assessed for its antispasmodic effects. However, at the prescribed dose, it was found to be an ineffective antispasmodic for this specific application (Hughes, Wright, Owen, & Keir, 1996).

Comparison with Hyoscine in Motion Sickness

In a study comparing the effectiveness of Zamifenacin and hyoscine in motion sickness, Zamifenacin, selective for M3/m5 receptors, was found equally effective as hyoscine in increasing tolerance to motion challenge, suggesting its potential in treating motion sickness (Golding & Stott, 1997).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of Zamifenacin were studied across different species, revealing extensive metabolism and variable plasma protein binding. Its metabolic clearance and bioavailability were influenced by first-pass metabolism in animals, with differential pathways observed in humans (Beaumont, Causey, Coates, & Smith, 1996).

Toxicity in Primary Hepatocyte Cultures

A comparative study of the cytotoxic effects of Zamifenacin and its metabolites on primary hepatocytes from different species highlighted species-specific sensitivities and potential hepatotoxicity, particularly in dogs, due to metabolite transformation (Amacher, Fasulo, Charuel, Comby, & Beaumont, 1998).

properties

IUPAC Name

(3R)-3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO3/c1-3-8-22(9-4-1)27(23-10-5-2-6-11-23)31-24-12-7-16-28(19-24)17-15-21-13-14-25-26(18-21)30-20-29-25/h1-6,8-11,13-14,18,24,27H,7,12,15-17,19-20H2/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNFQGRSKSQXRI-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047257
Record name Zamifenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zamifenacin

CAS RN

127308-82-1
Record name Zamifenacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127308-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zamifenacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127308821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zamifenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZAMIFENACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y88Q418Y7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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